Alvimopan enantiomer

Description

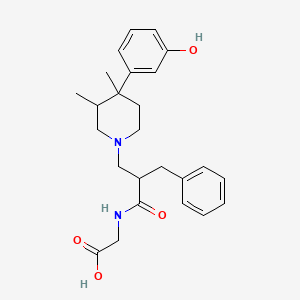

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870037 | |

| Record name | N-(2-{[4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for Alvimopan Diastereomers

Strategies for Chiral Center Generation in Alvimopan (B130648) Synthesis

The creation of the three distinct chiral centers in the alvimopan molecule is achieved through a combination of strategic chemical transformations. These strategies are designed to selectively produce the desired stereoisomer at each chiral center, thereby enabling the synthesis of specific diastereomers. The key approaches include the resolution of chiral intermediates, diastereoselective reactions, and asymmetric synthesis techniques.

Resolution of Chiral Intermediates (e.g., using tartaric acid derivatives)

One of the fundamental strategies for obtaining enantiomerically pure starting materials in the synthesis of alvimopan is the resolution of a racemic mixture of a key piperidine (B6355638) intermediate. This classical method involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility. orientjchem.org

In a documented synthesis of alvimopan, the first chiral center is established through the resolution of a racemic intermediate compound using a tartaric acid derivative. orientjchem.org Specifically, (+)-diparatoulyl-D-tartaric acid is employed to selectively precipitate one of the diastereomeric salts, allowing for the isolation of the desired enantiomer of the piperidine precursor. orientjchem.org The unwanted enantiomer can be isolated from the filtrate and can also be synthesized separately using the opposite enantiomer of the resolving agent, (-)-diparatoulyl-D-tartaric acid. orientjchem.org This resolution step is critical as it sets the absolute stereochemistry of the first chiral center, which is then carried through subsequent reactions.

Diastereoselective Reaction Pathways (e.g., anti-selectivity in alkylation reactions)

Once the first chiral center is established, the second is introduced through a diastereoselective reaction. This approach relies on the existing chirality in the molecule to influence the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over others.

In the synthesis of alvimopan, the second chiral center is generated during an alkylation step. orientjchem.org This reaction, involving the use of n-BuLi and dimethyl sulfate (B86663) at a higher temperature in decalin, has been observed to be highly stereoselective, yielding predominantly the anti diastereomer. orientjchem.org This diastereoselectivity is crucial for controlling the relative stereochemistry between the first and second chiral centers on the piperidine ring. The stereochemical outcome is dictated by the thermodynamic control of the reaction, favoring the formation of the more stable trans product.

Asymmetric Synthesis Approaches (e.g., utilizing chiral auxiliaries or catalysts)

Asymmetric synthesis provides a powerful alternative to resolution for establishing chirality. These methods employ chiral auxiliaries or catalysts to directly introduce a new stereocenter with a high degree of enantioselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction, after which it is removed. researchgate.net

While specific applications of chiral auxiliaries in the synthesis of alvimopan are not extensively detailed in the provided literature, the synthesis of chiral piperidine derivatives, the core structure of alvimopan, has been successfully achieved using this strategy. For instance, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been used to achieve high diastereoselectivity in the synthesis of substituted piperidines. nih.gov This approach leverages the steric and stereoelectronic properties of the carbohydrate to control the facial selectivity of nucleophilic additions. Similarly, the use of chiral catalysts, such as rhodium (I) complexes, in asymmetric [2+2+2] cycloadditions has proven effective for the synthesis of chiral piperidinol scaffolds. nih.gov These methodologies represent viable strategies that could be adapted for the asymmetric synthesis of key intermediates in the alvimopan synthetic pathway.

Synthesis and Characterization of Specific Alvimopan Diastereomers

The successful synthesis of alvimopan requires not only the control of stereochemistry but also the ability to characterize the different diastereomers to confirm their structure and purity. The synthesis of all eight possible diastereomers of alvimopan has been reported, allowing for a comprehensive understanding of their properties. orientjchem.org

The generation of the third and final chiral center occurs later in the synthetic sequence. orientjchem.org By starting with different stereoisomers of the piperidine intermediate, each of which contains the first two chiral centers in a defined configuration, and then introducing the third chiral center, the full set of eight diastereomers can be synthesized. orientjchem.org

The characterization of these diastereomers is carried out using a variety of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are particularly important. Both ¹H and ¹³C NMR are used to elucidate the structure of each diastereomer. orientjchem.org The chemical shifts and coupling constants in the NMR spectra provide detailed information about the relative stereochemistry of the chiral centers. orientjchem.org For instance, in the ¹H NMR spectrum of alvimopan, a broad singlet corresponding to the phenolic OH proton and another singlet for the amide proton are key identifying signals. orientjchem.org The complete assignment of NMR signals is crucial for distinguishing between the different diastereomers. orientjchem.org In addition to NMR, other techniques such as Infrared (IR) spectroscopy and mass spectrometry are used to confirm the identity and purity of each synthesized diastereomer. orientjchem.org The Specific Optical Rotation (SOR) is also measured to characterize the chiral nature of each compound. orientjchem.org

Challenges and Innovations in Stereoselective Synthesis of Multi-Chiral Compounds

The synthesis of molecules with multiple chiral centers, such as alvimopan, presents a number of significant challenges. A primary difficulty is the need to control the stereochemical outcome at each of a series of stereogenic centers. As the number of chiral centers increases, the number of possible stereoisomers grows exponentially, making the selective synthesis of a single isomer a complex task. nih.gov

One of the main challenges is achieving high diastereoselectivity in reactions that create new chiral centers. The inherent stereochemical preferences of the substrate and reagents must be carefully considered and controlled to favor the formation of the desired diastereomer. numberanalytics.com Furthermore, protecting groups and reaction conditions must be chosen judiciously to avoid racemization or epimerization of existing stereocenters. nih.gov The separation of closely related diastereomers can also be a difficult and resource-intensive process.

To address these challenges, significant innovations in stereoselective synthesis have been developed. The advent of new and more selective chiral catalysts and reagents has been a major driving force in the field. chiralpedia.com Asymmetric catalysis, in particular, offers an elegant and efficient way to introduce chirality with high enantioselectivity. nih.gov This includes the use of transition metal catalysts with chiral ligands and organocatalysts. frontiersin.org

Another innovative approach is the development of domino or cascade reactions, where multiple bond-forming events and the creation of several stereocenters occur in a single synthetic operation. acs.org These reactions can significantly improve the efficiency and atom economy of a synthesis. Furthermore, the use of computational modeling and mechanistic studies is becoming increasingly important for understanding and predicting the stereochemical outcomes of reactions, which aids in the rational design of synthetic routes. acs.org The development of advanced analytical techniques for the rapid and accurate determination of stereochemical purity is also crucial for the successful synthesis of complex, multi-chiral molecules like alvimopan. nih.gov

Advanced Chiral Analytical and Separation Techniques for Alvimopan Isomers

Chromatographic Approaches for Enantiomeric and Diastereomeric Separation

High-performance liquid chromatography (HPLC) stands as a primary technique for the chiral separation of Alvimopan (B130648) isomers, offering high resolution and sensitivity. researchgate.netresearchgate.net The success of these separations hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase.

Chiral HPLC methods provide a direct approach to resolving enantiomers by utilizing chiral stationary phases (CSPs) that create transient diastereomeric complexes with the analytes, leading to differential retention times. researchgate.net

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a vast array of chiral compounds. researchgate.net For Alvimopan, two notable CSPs have demonstrated effective enantiomeric separation: cellulose tris(3,5-dichlorophenylcarbamate) and the zwitterionic CHIRALPAK ZWIX(+).

A normal-phase HPLC method has been successfully developed utilizing a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, specifically the CHIRALPAK IC column. researchgate.netresearchgate.net This type of CSP is known for its robust chiral recognition capabilities, which are attributed to the formation of transient diastereomeric complexes with the enantiomers within the chiral grooves of the polysaccharide structure. researchgate.net

The CHIRALPAK ZWIX(+) is a zwitterionic CSP that incorporates both anion- and cation-exchange functional groups. chiraltech.com This dual functionality allows for a unique separation mechanism based on a double ion-pairing process with amphoteric molecules like Alvimopan. chiraltech.comresearchgate.net The selector, derived from quinine (B1679958) fused with (S,S)-trans-2-aminocyclohexanesulfonic acid (ACHSA) and bonded to silica (B1680970) gel, offers excellent enantioseparation for zwitterionic compounds. chiraltech.comchiraltech.comnih.gov The pseudo-enantiomeric nature of the ZWIX(+) and ZWIX(-) selectors allows for the reversal of the enantiomer elution order, which can be a valuable tool for impurity identification. chiraltech.comresearchgate.net

Table 1: Application of Chiral Stationary Phases for Alvimopan Enantioseparation

| CSP Type | Commercial Name | Separation Principle | Reference |

|---|---|---|---|

| Polysaccharide-based | CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)) | Formation of transient diastereomeric complexes within chiral grooves. | researchgate.net, researchgate.net |

| Zwitterionic | CHIRALPAK ZWIX(+) | Synergistic double ion-pairing mechanism. | chiraltech.com, researchgate.net, chiraltech.com |

The composition of the mobile phase is a critical parameter that must be optimized to achieve baseline separation of enantiomers. This involves adjusting the solvent ratios and the addition of modifiers to influence the interactions between the analytes and the CSP.

For the separation on the CHIRALPAK IC column, a normal-phase mobile phase was optimized. researchgate.netresearchgate.net The final composition consisted of a mixture of n-hexane, isopropyl alcohol, ethanol (B145695), and diethylamine (B46881) in a ratio of 650:200:150:5 (v/v/v/v). researchgate.netresearchgate.net The use of alcoholic modifiers like isopropanol (B130326) and ethanol is crucial for modulating the polarity of the mobile phase and influencing the hydrogen bonding interactions, while the basic additive, diethylamine, is often used to improve the peak shape and resolution of basic compounds by minimizing undesirable interactions with the silica support. researchgate.net

In the case of the CHIRALPAK ZWIX(+) column, a polar ionic mobile phase is employed. researchgate.netchiraltech.com A successful separation of Alvimopan enantiomers was achieved using a mobile phase composed of acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and water (H₂O) in a 49:49:2 (v/v/v) ratio, modified with 50 mM formic acid and 25 mM diethylamine. researchgate.netchiraltech.com The acidic and basic additives are necessary to control the ionization state of both the zwitterionic CSP and the amphoteric analyte, which is fundamental for the ion-exchange mechanism. mdpi.com Methanol is also an essential component in mobile phases for zwitterionic CSPs due to its protic nature. mdpi.com

Table 2: Optimized HPLC Conditions for Alvimopan Enantioseparation

| Parameter | Method 1: CHIRALPAK IC | Method 2: CHIRALPAK ZWIX(+) |

|---|---|---|

| Column | CHIRALPAK IC (250 x 4.6 mm, 5 µm) | CHIRALPAK® ZWIX(+) (250 x 4.0 mm, 3 µm) |

| Mobile Phase | n-hexane:isopropyl alcohol:ethanol:diethylamine (650:200:150:5 v/v/v/v) | 50 mM formic acid + 25 mM diethylamine in ACN:THF:H₂O (49:49:2 v/v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Temperature | 30°C | 25°C |

| Detection | UV at 273 nm | UV at 273 nm |

| Injection Volume | 10 µL | Not Specified |

| Sample Conc. | Not Specified | 2.0 mg/mL |

| Retention Time 1 | Not Specified | 26.1 min |

| Retention Time 2 | Not Specified | 28.2 min |

| Resolution (Rs) | Good separation within 35 min | 2.63 |

| Reference | researchgate.net, researchgate.net | chiraltech.com, researchgate.net |

Given that Alvimopan has three chiral centers, it can theoretically exist as eight diastereomers. nih.gov The synthesis process can lead to the formation of unwanted diastereomers, making it essential to develop analytical methods to assess the diastereomeric purity of the final active pharmaceutical ingredient. nih.govresearchgate.net

The development of such methods often involves screening different stationary and mobile phases to achieve separation of all possible stereoisomers. While specific methods for the complete diastereomeric purity assessment of Alvimopan are detailed in synthetic chemistry literature, the principles of HPLC method development and validation are universally applicable. nih.govresearchgate.net A validated HPLC method for determining Alvimopan in biological matrices has shown good linearity, accuracy, and precision, with a percentage recovery of 99.07%. internationaljournalssrg.org Such validation, following ICH guidelines, is crucial for any method intended for purity assessment. researchgate.netinternationaljournalssrg.org The validation process typically includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. asianpubs.org For instance, in a validated method for a different chiral compound, the mean recovery of the undesired isomer was found to be between 101-102%, and the relative standard deviation (%RSD) for intermediate precision was below 1.0%, demonstrating the method's reliability. asianpubs.org

Beyond HPLC, other techniques offer alternative approaches for the chiral resolution of pharmaceutical compounds.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, low sample and solvent consumption, and flexibility in the choice of chiral selectors. springernature.com The separation in chiral CE is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.govmdpi.com These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their effective electrophoretic mobilities. nih.gov The choice of CD (native or derivatized, neutral or charged) and the optimization of experimental conditions such as BGE pH, concentration of the chiral selector, temperature, and applied voltage are critical for achieving resolution. For basic compounds, a dual CD system, often combining a neutral and an anionic CD, can enhance enantioseparation selectivity. nih.gov While specific applications of CE for the direct chiral resolution of Alvimopan are not extensively documented in publicly available literature, the principles of the technique suggest its high potential. Given Alvimopan's amphoteric nature, a CE method would likely involve careful pH control of the BGE and screening of various CD types to find the optimal conditions for forming stable, yet differentially mobile, diastereomeric complexes.

Stereoselective Molecular Pharmacology of Alvimopan Diastereomers in Vitro Studies

Opioid Receptor Binding Kinetics and Affinity Profiling

Radioligand binding assays using recombinant human opioid receptors have been instrumental in characterizing the affinity and selectivity profile of Alvimopan (B130648). These studies demonstrate a marked preference for the mu-opioid receptor (MOR).

Alvimopan demonstrates a very high binding affinity for the human mu-opioid receptor (MOR). In competitive binding assays, the inhibition constant (Ki) for Alvimopan at the MOR has been consistently reported in the sub-nanomolar range, indicating potent receptor binding. Reported Ki values include 0.47 nM and 0.77 nM. Another study reported the affinity in terms of pKi as 9.6, which corresponds to a Ki value of approximately 0.25 nM.

Beyond high affinity, the binding kinetics of Alvimopan at the MOR are a key characteristic. Studies have shown that Alvimopan has a slow rate of dissociation from the MOR. The dissociation half-life (t½) was found to be between 30 and 44 minutes. This is considerably slower than other MOR antagonists such as naloxone (t½ = 0.82 min) and N-methylnaltrexone (t½ = 0.46 min). This slow dissociation kinetic profile is consistent with Alvimopan's long duration of action at the receptor.

| Parameter | Reported Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 0.47 nM | |

| Binding Affinity (Ki) | 0.77 nM | |

| Binding Affinity (pKi) | 9.6 | |

| Dissociation Half-life (t½) | 30 - 44 minutes |

In contrast to its high affinity for the MOR, Alvimopan displays a significantly lower binding affinity for the kappa-opioid receptor (KOR). Radioligand binding studies have reported Ki values for Alvimopan at the KOR to be approximately 100 nM. This represents a more than 200-fold decrease in affinity compared to its binding at the MOR.

| Parameter | Reported Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 100 nM |

Alvimopan's affinity for the delta-opioid receptor (DOR) is intermediate compared to its affinity for MOR and KOR. The reported inhibition constant (Ki) at the DOR is approximately 12 nM. While this indicates a higher affinity than for the KOR, it is still substantially lower—by more than 25-fold—than its affinity for the MOR.

| Parameter | Reported Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 12 nM |

The pharmacology of Alvimopan is highly stereoselective. As a molecule with three chiral centers, multiple diastereomers are possible, but research indicates that the potent opioid receptor antagonist activity resides in one specific stereoisomer, ([[2(S)-[[4(R)-(3-Hydroxyphenyl)-3R,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-amino]acetic acid). While other diastereomers have been synthesized for analytical purposes, their pharmacological binding profiles are not widely reported in scientific literature, suggesting they are significantly less active.

The active diastereomer, Alvimopan, exhibits a distinct and selective binding profile across the opioid receptor subtypes. It is a mu-opioid receptor selective antagonist. Its binding affinity for the MOR (Ki ≈ 0.47 nM) is approximately 25-fold greater than its affinity for the DOR (Ki ≈ 12 nM) and over 200-fold greater than its affinity for the KOR (Ki ≈ 100 nM). This demonstrates a clear hierarchical binding preference of MOR >> DOR > KOR for the pharmacologically active diastereomer.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. MOR) | Reference |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | ~0.47 | 1x | |

| Delta-Opioid Receptor (DOR) | ~12 | ~25-fold lower | |

| Kappa-Opioid Receptor (KOR) | ~100 | ~212-fold lower |

Functional Assays for Stereoselective Ligand-Receptor Interactions

Functional assays are crucial for determining how the binding of a ligand like Alvimopan translates into a biological response at the receptor. These in vitro studies confirm the antagonistic nature of Alvimopan at the MOR.

Alvimopan is functionally characterized as a potent MOR antagonist. In functional assays, such as those measuring [³⁵S]GTPγS binding in response to receptor activation, Alvimopan effectively inhibits MOR activation by agonists. For instance, Alvimopan was shown to inhibit loperamide-stimulated [³⁵S]GTPγS binding to membranes containing the cloned human MOR with an IC₅₀ value of 1.7 nM. In guinea pig ileum tissue, Alvimopan antagonized the inhibitory effects of the MOR agonist endomorphin-1, yielding a pA₂ value of 9.6, which further confirms its potent antagonist activity.

Interestingly, some studies have investigated Alvimopan's intrinsic activity more closely. In a [³⁵S]GTPγS incorporation assay, Alvimopan was observed to have a negative intrinsic activity. This suggests that Alvimopan may act as an inverse agonist, capable of reducing the basal, agonist-independent signaling of the mu-opioid receptor. This contrasts with other antagonists like methylnaltrexone, which demonstrated a positive intrinsic activity consistent with partial agonism in the same study.

Investigations of Cellular Signaling Pathways (e.g., G-protein activation)

Detailed in vitro studies investigating the specific cellular signaling pathways, such as G-protein activation, for individual diastereomers of alvimopan are not extensively available in publicly accessible scientific literature. However, functional activity studies on the parent compound, alvimopan, and its primary metabolite reveal insights into their interaction with G-protein coupled receptors.

In studies utilizing [³⁵S]GTPγS incorporation assays with human mu-opioid receptors, alvimopan and its metabolite, ADL 08-0011, demonstrated negative intrinsic activities. nih.gov This suggests that these compounds may function as inverse agonists, reducing the basal level of G-protein activation in the absence of an agonist. This contrasts with other antagonists that may be neutral, having no effect on basal signaling.

Receptor Selectivity and Specificity across Different Receptors and Ion Channels

Alvimopan itself exhibits a marked selectivity for the mu-opioid receptor. medscape.com It possesses a significantly higher binding affinity for the mu-opioid receptor compared to the delta- and kappa-opioid receptors. medscape.com There is currently a lack of specific data on the interaction of alvimopan or its diastereomers with various ion channels.

Comparative In Vitro Pharmacological Profiles of Alvimopan Diastereomers and Related Peripherally Restricted Opioid Antagonists

In vitro pharmacological studies have provided a comparative analysis of alvimopan, its active metabolite ADL 08-0011, and another peripherally restricted opioid antagonist, methylnaltrexone. These studies highlight distinct differences in their binding affinities, receptor selectivity, and functional activities.

Alvimopan and its metabolite, ADL 08-0011, exhibit a high binding affinity for human mu-opioid receptors, with pKᵢ values of 9.6 for both compounds. nih.govmedscape.com In comparison, methylnaltrexone shows a lower affinity with a pKᵢ value of 8.0. nih.govmedscape.com In terms of functional antagonist activity at the mu-opioid receptor, alvimopan and ADL 08-0011 also demonstrate high potency, with pA₂ values of 9.6 and 9.4, respectively, against the agonist endomorphin-1. nih.gov Methylnaltrexone's antagonist potency is lower, with a pA₂ of 7.6. nih.gov

The selectivity for the mu-opioid receptor over the kappa-opioid receptor also varies among these compounds. ADL 08-0011 was found to have the highest selectivity for the mu-receptor. nih.gov The antagonist activity at the kappa-opioid receptor, tested against the agonist U69593, revealed pA₂ values of 8.4 for alvimopan, 7.2 for ADL 08-0011, and 6.7 for methylnaltrexone. nih.gov

A key differentiator in their in vitro profiles is their intrinsic activity in a [³⁵S]GTPγS functional assay. Alvimopan and ADL 08-0011 were observed to have negative intrinsic activities, a characteristic of inverse agonism. nih.gov Conversely, methylnaltrexone displayed a positive intrinsic activity, which is consistent with partial agonism. nih.gov

| Compound | μ-Opioid Receptor Binding Affinity (pKᵢ) | μ-Opioid Receptor Antagonist Activity (pA₂) | κ-Opioid Receptor Antagonist Activity (pA₂) | Intrinsic Activity ([³⁵S]GTPγS) |

|---|---|---|---|---|

| Alvimopan | 9.6 | 9.6 | 8.4 | Negative |

| ADL 08-0011 | 9.6 | 9.4 | 7.2 | Negative |

| Methylnaltrexone | 8.0 | 7.6 | 6.7 | Positive (Partial Agonist) |

Stereoselective Biotransformation and Metabolic Pathways in Vitro and Preclinical Mechanistic Studies

In Vitro Metabolic Profiling of Alvimopan (B130648) and its Diastereomers

In vitro studies have been crucial in elucidating the primary metabolic pathways of alvimopan, highlighting a distinct lack of hepatic involvement and a primary role for the intestinal microbiome.

A key feature of alvimopan's metabolic profile is the lack of significant hepatic metabolism. hmdb.ca Consequently, interactions with drugs metabolized by the liver's cytochrome P450 (CYP) enzyme systems are not expected. hmdb.ca In vitro studies using human liver microsomes and hepatocytes from various species (human, monkey, dog, rat, and mouse) are standard methods to investigate the role of hepatic enzymes in drug metabolism. mdpi.com For alvimopan, these types of studies have confirmed that it does not undergo significant metabolism in the liver, distinguishing it from many other drugs whose stereoisomers may be differentially metabolized by hepatic CYP enzymes. mdpi.comnih.gov The primary "enzyme system" responsible for alvimopan's metabolism is the collection of hydrolases present in the gut microbiome. frontiersin.orgnih.gov

Through its metabolism in the gut, alvimopan is converted to its primary metabolite. nih.gov This transformation is the result of hydrolysis of the parent molecule. drugbank.com Population pharmacokinetic models have been developed to characterize the formation of this metabolite, incorporating a delay to account for the metabolism occurring within the gut environment. nih.gov While alvimopan is a specific trans-isomer (trans-3,4-dimethyl-4-(3-hydroxy-phenyl) piperidine), the precise stereochemical assignment of its main metabolite is a critical aspect of understanding its disposition fully. nih.gov The stereochemistry of a drug is known to be a crucial factor, as different enantiomers can exhibit distinct pharmacokinetic and pharmacologic properties. nih.govresearchgate.net

Table 1: In Vitro Metabolic Profile of Alvimopan

| Metabolic Aspect | Finding | Primary System Involved | Significance |

| Primary Transformation | Hydrolysis to a single major metabolite. drugbank.comnih.gov | Gut Microflora. drugbank.com | Stereoselective process driven by microbial enzymes. |

| Hepatic Involvement | Lack of significant hepatic metabolism. hmdb.ca | Cytochrome P450 System (minimal role). hmdb.ca | Low potential for drug-drug interactions with hepatically metabolized drugs. hmdb.ca |

| Resulting Metabolite | An active metabolite is formed. drugbank.com | N/A | The metabolite's contribution to the overall clinical effect is not significant. drugbank.com |

Preclinical Animal Model Studies: Mechanistic Investigations of Stereoselective Disposition

Preclinical studies using various animal models are indispensable for understanding the complex mechanisms of drug metabolism and disposition, particularly for chiral compounds like alvimopan.

Animal models, including rodents (mice, rats) and non-human primates, are essential for preclinical evaluation and for understanding how a drug will be metabolized before human trials. nih.govmdpi.com The choice of species is critical, as significant interspecies differences in metabolism can exist. nih.gov For instance, studies comparing rat and human intestinal microsomes have shown that the rat can be a poor predictor of intestinal metabolism in humans for some compounds. researchgate.net In vitro studies using hepatocytes from rats, dogs, and humans are often conducted to see if the metabolites found in human systems are also present in the animal species used for toxicological testing. researchgate.net Given that alvimopan's metabolism is dependent on gut flora, comparative studies in animal models are vital, as the composition of the gut microbiome can vary significantly between species, potentially leading to different metabolic profiles. nih.gov

Stereochemistry is a fundamental factor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Enantiomers of the same chiral drug can have different pharmacokinetic profiles due to different rates of metabolism. researchgate.net Preclinical models are used to investigate the kinetics of interconversion between enantiomers, which can occur via oxidation and reduction reactions. nih.gov Alvimopan is a specific stereoisomer, and its interaction with microbial enzymes is highly selective. hmdb.canih.gov This selectivity dictates its metabolic fate, leading to the formation of its primary gut-derived metabolite. drugbank.comnih.gov Understanding this stereoselective disposition in preclinical systems is crucial for predicting the drug's behavior in humans, as even subtle changes in the microbiome or other physiological factors could potentially alter the metabolic pathway. nih.govresearchgate.net

Table 2: Factors in Preclinical Stereoselective Metabolism

| Factor | Description | Relevance to Alvimopan |

| Animal Model Selection | Rodents, canines, and non-human primates are common models used to study drug metabolism. nih.govmdpi.com | Essential for studying gut-flora-dependent metabolism, which can vary between species. |

| Stereoselectivity of Enzymes | Biological systems, including microbial enzymes, are chiral and interact differently with different stereoisomers. researchgate.net | Alvimopan's specific trans-configuration is selectively metabolized by gut microflora. drugbank.comnih.gov |

| Interspecies Differences | Metabolic pathways and rates can differ significantly between animal models and humans. nih.govresearchgate.net | Differences in gut microbiome composition across species can alter the formation of alvimopan's metabolite. |

| Metabolic Fate | The ultimate disposition of a drug, determined by its ADME properties. | The metabolic fate of alvimopan is primarily defined by stereoselective hydrolysis in the gut, with minimal systemic metabolism. drugbank.comhmdb.ca |

No Publicly Available Research on the Theoretical Modeling of Alvimopan Enantiomer's Stereoselective Metabolism

Despite a comprehensive investigation into the scientific literature, no specific studies or data detailing the theoretical modeling of the stereoselective metabolic processes of the this compound could be identified.

Alvimopan is known to be a peripherally acting mu-opioid receptor antagonist, and its metabolism is understood to occur primarily through the action of the gut microbiota. This process leads to the formation of a primary amide metabolite. While the general metabolic pathway of alvimopan has been described, a critical gap exists in the scientific record regarding the computational analysis of its stereoselective biotransformation.

Extensive searches were conducted to locate research pertaining to the use of theoretical modeling techniques, such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations, to investigate the differential metabolism of alvimopan's enantiomers. These methods are crucial for understanding the three-dimensional interactions between a chiral drug and the active site of metabolizing enzymes, which is the basis of stereoselectivity.

The search for such specific data included queries focused on:

Computational analysis of this compound metabolism by cytochrome P450 and gut microbiota enzymes.

Molecular dynamics simulations of this compound metabolic pathways.

QM/MM modeling of alvimopan's stereoselective biotransformation.

In silico studies of the stereoselective interactions between alvimopan and various metabolic enzymes.

The performed searches yielded general information on the following related topics:

The metabolism and pharmacokinetics of alvimopan.

The role of the gut microbiome in drug metabolism.

The application of theoretical modeling in drug discovery and metabolism studies for other compounds.

Stereoselective metabolism of other chiral drugs.

However, no documents, research articles, or datasets were found that specifically apply these computational models to the enantiomers of alvimopan to elucidate the stereoselectivity of its metabolic processes. Therefore, it is not possible to provide an article on the "Theoretical Modeling of Stereoselective Metabolic Processes" for the this compound as per the requested outline, due to the absence of available scientific evidence.

Computational Chemistry and Structure Activity Relationship Sar Exploration for Alvimopan Diastereomers

Theoretical Structure-Activity Relationship (SAR) Analysis of Alvimopan (B130648) Diastereomers

The spatial arrangement of atoms in a molecule dictates its ability to bind to a biological target. In the case of Alvimopan's diastereomers, subtle changes in the orientation of substituents around the chiral centers can dramatically alter binding affinity and efficacy.

Influence of Stereochemistry on Ligand-Receptor Recognition and Efficacy

The stereochemistry of a ligand is a critical determinant in its interaction with a chiral receptor like the MOR. The specific 3D arrangement of functional groups on each Alvimopan diastereomer governs its ability to form key interactions within the receptor's binding pocket. For an antagonist like Alvimopan, its stereostructure dictates how effectively it can occupy the binding site and prevent the conformational changes required for receptor activation by agonists.

The principle of stereoselective recognition is well-documented for the MOR. For instance, studies on morphine enantiomers have demonstrated that only the naturally occurring (-)-morphine is a potent analgesic, while its unnatural (+)-enantiomer is virtually inactive. This is because the precise spatial orientation of the phenyl, piperidine (B6355638), and hydroxyl groups in (-)-morphine allows for optimal interactions with complementary residues in the MOR binding site. Similarly, for Alvimopan, the relative orientations of its carboxyl, hydroxyl, and the two phenyl-substituted piperidine rings are crucial. It is hypothesized that only the specific diastereomer used as the drug presents these groups in the correct conformation to engage with key amino acid residues in the MOR, leading to high-affinity binding and potent antagonism. The other diastereomers, with their varied spatial arrangements, are likely to experience steric clashes or be unable to form the necessary hydrogen bonds and hydrophobic interactions, resulting in significantly lower binding affinity and a lack of biological activity.

Molecular Modeling and Docking Studies of Enantiomer-Receptor Complexes

Molecular modeling techniques, particularly molecular docking, are powerful tools for predicting how different stereoisomers of a ligand will bind to a receptor. These computational methods can provide a detailed picture of the binding pose and the key interactions that drive stereoselectivity.

Predicting Stereoselective Binding Poses within the Receptor Binding Site

Molecular docking simulations can be employed to predict the preferred binding orientation of each Alvimopan diastereomer within the MOR binding pocket. By generating a multitude of possible binding poses and scoring them based on energetic favorability, these studies can reveal why one stereoisomer is favored over others. For the active Alvimopan enantiomer, docking studies would likely show a snug fit into the binding site, with its functional groups positioned to form optimal interactions with key residues. In contrast, the less active or inactive diastereomers would be predicted to adopt less favorable binding poses, potentially with key functional groups misaligned or experiencing steric hindrance.

Table 1: Hypothetical Docking Scores and Key Interactions of Alvimopan Diastereomers with the μ-Opioid Receptor

| Diastereomer | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Active Enantiomer | -10.5 | Asp147, Tyr148, His297 | Ionic, Hydrogen Bond, π-π Stacking |

| Diastereomer 2 | -8.2 | Tyr148, Met151 | Hydrogen Bond, Hydrophobic |

| Diastereomer 3 | -7.5 | Ile296, Trp318 | Hydrophobic |

| Diastereomer 4 | -8.0 | Asp147, Val300 | Ionic (suboptimal distance) |

| Diastereomer 5 | -7.1 | Cys217, Ile296 | Hydrophobic |

| Diastereomer 6 | -6.8 | Trp293, Gly325 | van der Waals |

| Diastereomer 7 | -7.9 | Tyr326, Lys233 | Hydrogen Bond, Hydrophobic |

| Diastereomer 8 | -6.5 | Val236, Ile322 | Hydrophobic |

Note: This table presents hypothetical data to illustrate the expected outcomes of a molecular docking study. The specific values and residues would need to be determined through actual computational experiments.

Analysis of Binding Energies and Intermolecular Interactions Driving Stereoselectivity

Beyond predicting the binding pose, docking software can estimate the binding energy for each diastereomer-receptor complex. A lower, more negative binding energy generally indicates a more stable and favorable interaction. By comparing the calculated binding energies of the different Alvimopan diastereomers, researchers can quantify the degree of stereoselectivity.

Furthermore, a detailed analysis of the intermolecular interactions for the predicted binding poses can elucidate the specific forces driving this selectivity. For the active enantiomer, this would likely reveal a network of strong hydrogen bonds, ionic interactions with charged residues like Asp147, and favorable hydrophobic and π-π stacking interactions between the aromatic rings of the ligand and receptor. The inactive diastereomers, due to their different stereochemistry, would be expected to form fewer or weaker interactions, leading to higher (less favorable) binding energies.

Molecular Dynamics (MD) Simulations for Enantiomer-Target Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movement of atoms over time, MD can assess the stability of the docked poses and explore the conformational flexibility of both the ligand and the receptor upon binding.

MD simulations of each Alvimopan diastereomer complexed with the MOR would reveal how the system behaves in a more physiologically relevant, dynamic environment. For the active enantiomer, the simulation would likely show that the ligand remains stably bound in its predicted pose throughout the simulation, with key interactions being maintained. In contrast, inactive diastereomers might exhibit significant conformational changes or even dissociate from the binding site during the simulation, indicating a less stable interaction. These simulations can also highlight the role of water molecules in mediating ligand-receptor interactions, providing a more complete picture of the binding event.

Quantum Chemical Calculations for Stereochemical Insights and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic properties of the Alvimopan diastereomers. These methods can be used to determine the most stable three-dimensional structure of each stereoisomer in isolation and to calculate properties such as electrostatic potential surfaces and molecular orbital energies.

By understanding the intrinsic electronic and conformational preferences of each diastereomer, researchers can gain further insight into their differential behavior upon binding to the MOR. For example, quantum chemical calculations could reveal differences in the charge distribution across the diastereomers, which would affect their ability to form electrostatic interactions with the receptor. These calculations can also be used to parameterize the ligands for use in classical MD simulations, thereby increasing the accuracy of those predictions. While computationally intensive, quantum mechanics can offer a level of detail about the stereochemical nuances and reactivity of the Alvimopan enantiomers that is not accessible through classical molecular mechanics methods alone.

Future Perspectives in Alvimopan Enantiomer Research

Integration of Advanced Analytical and Computational Methods for Comprehensive Stereochemical Understanding

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its interaction with biological systems. numberanalytics.com For a chiral drug like alvimopan (B130648), where different stereoisomers can exhibit varied pharmacological activities, a comprehensive understanding of its stereochemical properties is paramount. nih.govpatsnap.com Future research will increasingly rely on the integration of advanced analytical techniques and sophisticated computational methods to fully elucidate the structure-activity relationships of alvimopan enantiomers and diastereomers.

Modern analytical methods are indispensable for determining the absolute configuration and stereochemical purity of chiral molecules. numberanalytics.comomicsonline.org Key techniques include:

X-ray Crystallography: This method provides detailed, unambiguous information on the three-dimensional structure of a molecule in its crystalline state, establishing the absolute configuration of chiral centers. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly using chiral solvating or derivatizing agents, offers powerful insights into the spatial arrangement of atoms and can be used to differentiate between enantiomers and diastereomers in solution. numberanalytics.comorientjchem.org

Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are essential for separating and quantifying individual stereoisomers from a mixture, a crucial step for both analysis and preparative-scale purification. nih.gov

Computational chemistry provides a complementary approach, offering predictive power and mechanistic insights that are often difficult to obtain through experimental methods alone. numberanalytics.com Molecular dynamics simulations, for instance, can model the binding and unbinding processes of different stereoisomers with their target receptors, such as the μ-opioid receptor (MOR). researchgate.net These simulations can reveal the thermodynamic and kinetic factors that govern stereoselective recognition, helping to explain why one enantiomer binds with high affinity while another is inactive. researchgate.net By predicting the stereochemical properties of molecules, artificial intelligence (AI) and machine learning (ML) algorithms are also emerging as powerful tools in the design of more effective therapeutic agents. numberanalytics.com

Table 1: Comparison of Methods for Stereochemical Analysis

| Method | Principle | Key Application in Alvimopan Research | Reference |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Provides definitive proof of the absolute stereochemistry of alvimopan and its isomers. | numberanalytics.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Characterizes the structural features of different diastereomers in solution. orientjchem.org | numberanalytics.comorientjchem.org |

| Chiral Chromatography | Separates enantiomers based on their differential interactions with a chiral stationary phase. | Quantifies the purity of the desired alvimopan enantiomer and isolates other stereoisomers. | nih.gov |

| Computational Modeling | Uses theoretical principles and computer simulations to predict molecular structure and interactions. | Simulates the binding of alvimopan stereoisomers to opioid receptors to understand selectivity. researchgate.net | numberanalytics.comresearchgate.net |

The synergy between these advanced analytical and computational methods will enable a more complete stereochemical picture, guiding the optimization of existing compounds and the design of new ones with improved pharmacological profiles. nih.govomicsonline.org

Development of Novel Stereoselective Probes and Chemical Tools for Opioid Receptor Studies

To dissect the complex pharmacology of opioid receptors, researchers increasingly rely on sophisticated chemical tools. nih.govnih.govresearchgate.net The development of novel, stereoselective probes derived from ligands like alvimopan is a key future direction. nih.gov These tools can provide unprecedented spatial and temporal information about ligand-receptor interactions and receptor trafficking. nih.gov

Future research will focus on creating a variety of chemical probes, including:

Fluorescent Probes: By attaching a fluorophore to a stereospecific opioid ligand, researchers can visualize receptor binding and trafficking in real-time using advanced imaging techniques like single-molecule microscopy (SMM). nih.govbirmingham.ac.ukresearchgate.net This allows for the direct observation of how individual enantiomers interact with receptors on the cell surface, offering insights into receptor localization and mobility. birmingham.ac.ukresearchgate.net

Photo-affinity Labels: These probes contain a photo-activatable group that, upon exposure to light, forms a covalent bond with the receptor. nih.govnih.gov This technique is invaluable for irreversibly labeling the binding site, which helps in identifying the specific amino acid residues involved in ligand recognition and understanding the structural basis of stereoselectivity. researchgate.net

Photoswitchable Ligands: Incorporating a photoswitchable functional group into an opioid ligand allows its biological activity to be turned on or off with specific wavelengths of light. nih.govnih.gov This provides precise spatiotemporal control over receptor activation and deactivation, enabling the study of receptor kinetics with high precision. nih.gov

These chemical tools are not limited to studying the primary opioid receptors. nih.govnih.gov They can also be used to investigate mechanisms that are independent of these receptors, potentially uncovering new biological targets and pathways influenced by opioid ligands. nih.govresearchgate.net The creation of highly selective probes for different opioid receptor subtypes (μ, δ, and κ) is crucial, as many clinically used opioids interact with multiple receptor types. acs.orgnih.gov By designing probes based on specific stereoisomers, scientists can more accurately probe the function and signaling of individual receptor subtypes. nih.govelifesciences.org

Exploration of Uncharacterized Alvimopan Diastereomers for Unique Pharmacological Profiles

Alvimopan possesses three chiral centers, which means it can theoretically exist as eight distinct stereoisomers (four pairs of enantiomers). orientjchem.org While the marketed drug is a single, active diastereomer, ([[2(S)-[[4(R)-(3-Hydroxyphenyl)-3R,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-amino]acetic acid), its other stereoisomers represent an untapped source of potentially unique pharmacological profiles. orientjchem.org

A key area of future research is the systematic synthesis, characterization, and pharmacological evaluation of all theoretically possible alvimopan diastereomers. orientjchem.org Research has already demonstrated the successful synthesis and characterization of four practically feasible diastereomers due to the anti-relationship at the 3 and 4 positions of the piperidine (B6355638) ring; the corresponding syn pair was not observed. orientjchem.org The unwanted isomers can be isolated or synthesized separately, allowing for their individual properties to be studied. orientjchem.org

The characterization of these diastereomers involves a combination of analytical techniques. orientjchem.org Specific Optical Rotation (SOR) provides a fundamental measure of a compound's chirality, while spectroscopic methods like Infrared (IR), ¹H NMR, and ¹³C NMR are used to confirm the chemical structure and stereochemical assignments. orientjchem.org

Table 2: Characterized Diastereomers of Alvimopan

| Compound | Stereochemical Assignment | Specific Optical Rotation (SOR) at 25°C | Reference |

|---|---|---|---|

| Alvimopan | (S, R, R) | +43.48° | orientjchem.org |

| Diastereomer 1a | (S, S, R) | +53.21° | orientjchem.org |

| Diastereomer 1b | (R, S, S) | -47.22° | orientjchem.org |

| Diastereomer 1c | (S, S, S) | -52.40° | orientjchem.org |

It is well-established that different stereoisomers of a drug can have vastly different biological activities. nih.govpatsnap.com One isomer might be a potent antagonist (like alvimopan), while another could be a partial agonist, a biased agonist with a different signaling profile, or an antagonist at a different receptor subtype. elifesciences.org Exploring these uncharacterized diastereomers could lead to the discovery of compounds with novel therapeutic applications or improved properties, such as enhanced selectivity or a different duration of action.

Translational Research Directions in Stereochemistry: From Mechanistic Understanding to Novel Chemical Entity Design

Translational research acts as the crucial bridge between fundamental scientific discoveries and the development of new medicines. dndi.orgnih.gov In the context of alvimopan and stereochemistry, this involves translating the detailed mechanistic understanding gained from analytical and pharmacological studies into the rational design of novel chemical entities (NCEs) or new molecular entities (NMEs). numberanalytics.comresearchgate.netacs.org

The journey from a promising compound in the lab to an approved drug is complex. dndi.org It requires early and thorough characterization of a molecule's stereochemical properties. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long emphasized the importance of understanding the properties of individual enantiomers, as they can differ significantly in their pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and mechanism of action). nih.govpatsnap.comomicsonline.org

Future translational research in this area will focus on several key directions:

Stereochemistry-Driven Drug Design: The knowledge of how specific stereochemical configurations of alvimopan and its analogues interact with opioid receptors can be used to design new molecules with greater potency and selectivity. numberanalytics.compatsnap.com This "lock-and-key" model of drug-receptor interaction is heavily influenced by the three-dimensional shape of the drug molecule. numberanalytics.compatsnap.com

Chiral Switching and Repurposing: This strategy involves developing a single enantiomer version of a previously approved racemic drug. researchgate.net While alvimopan is already a single enantiomer, the principle can be applied to its uncharacterized diastereomers. If one of these isomers shows a beneficial, but different, pharmacological profile, it could be developed as a new therapeutic agent in a potentially faster timeframe. researchgate.net

Developing New Therapeutic Entities (NTEs): The ultimate goal of this research is to produce NTEs—new drugs that offer significant improvements over existing therapies. researchgate.netacs.org By leveraging a deep understanding of stereochemistry, researchers can move beyond simple derivatives and design truly innovative compounds. This could involve creating biased agonists that preferentially activate desired signaling pathways while avoiding those that cause adverse effects, or developing ligands with dual activity at multiple receptors to achieve a unique therapeutic outcome. elifesciences.orgfrontiersin.org

This translational approach ensures that the fundamental insights into the stereochemistry of the alvimopan scaffold are not merely academic exercises but are actively applied to the discovery and development of the next generation of safer and more effective medicines. nih.gov

Q & A

Q. What defines the enantiomeric profile of Alvimopan, and why is this critical in pharmacological research?

Alvimopan, a peripherally acting μ-opioid receptor antagonist (PAMORA), exists as enantiomers—non-superimposable mirror-image molecules. Enantiomeric purity is crucial because even minor impurities (e.g., Alvimopan Impurity 16) can alter receptor binding affinity and pharmacokinetics, impacting clinical efficacy and safety . For instance, studies on glucokinase activators (e.g., RO 28-1675) demonstrate how the (R)-enantiomer exhibits superior activity compared to its counterpart, emphasizing the need for rigorous enantiomer characterization in preclinical studies .

Q. What analytical methods are recommended for separating and characterizing Alvimopan enantiomers in preclinical studies?

Simulated moving bed (SMB) chromatography is a gold standard for enantiomer separation due to its scalability and efficiency. This method uses chiral stationary phases to resolve racemic mixtures, validated via high-performance liquid chromatography (HPLC) with polarimetric detection . Researchers must also employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and quantify enantiomeric excess (EE) ≥98% to meet regulatory standards .

Advanced Research Questions

Q. How do variations in enantiomeric purity impact Alvimopan’s clinical outcomes in postoperative ileus (POI) management?

Conflicting clinical data highlight the importance of enantiomeric ratios. For example, in bowel resection patients, Alvimopan (6–12 mg) accelerated gastrointestinal (GI) recovery by 12–18 hours compared to placebo, but a retrospective analysis found no significant difference in length of stay when enantiomeric impurities were present . Methodologically, researchers should correlate enantiomer purity (via HPLC-MS) with endpoints like time to first bowel movement and hospital discharge, while controlling for confounding variables (e.g., surgical complexity) .

Q. What experimental design considerations are essential when comparing the efficacy of Alvimopan’s enantiomers in opioid-induced constipation (OIC) models?

Randomized controlled trials (RCTs) must standardize dosing (e.g., 0.5 mg twice daily vs. placebo) and use double-blinding to minimize bias. Inclusion criteria should exclude patients with prior opioid exposure (>7 days) to avoid receptor desensitization confounders . Preclinical studies should employ μ-opioid receptor binding assays to quantify enantiomer-specific antagonism, validated by in vivo models measuring colonic transit time .

Q. How can researchers resolve contradictions in clinical data regarding Alvimopan’s effectiveness across different surgical cohorts?

Meta-regression analysis of studies (e.g., bowel resection vs. cystectomy cohorts) reveals heterogeneity in outcomes. For instance, Alvimopan reduced POI-related readmissions in cystectomy patients (4.4% vs. 0%) but showed no benefit in intestinal anastomosis cohorts. Researchers should stratify data by surgical type, ERAS protocol adherence, and enantiomer purity, using multivariate regression to adjust for covariates like operative time .

Q. What methodologies optimize cost-effectiveness analyses when integrating Alvimopan into enhanced recovery protocols?

Cost-effectiveness models should compare direct costs (e.g., drug acquisition, hospitalization) against outcomes like reduced length of stay (LOS). In cystectomy patients, Alvimopan lowered LOS by 1.9 days (10.5 vs. 8.6 days) and saved $7,062 per admission. Sensitivity analyses must account for enantiomer synthesis costs and batch failure rates during scale-up .

Q. What challenges exist in synthesizing high-purity Alvimopan enantiomers, and how do impurities affect regulatory compliance?

Impurities like Alvimopan Impurity 16 require strict control (<0.15% per ICH guidelines). Asymmetric synthesis routes (e.g., biocatalysis) face scalability issues, while chiral resolution via SMB chromatography increases production time. Researchers must validate impurity profiles using LC-MS/MS and cross-reference pharmacopeial standards (USP/EP) for ANDA submissions .

Q. How should enantiomer-specific pharmacokinetic data be integrated into systematic reviews of peripheral μ-opioid receptor antagonists?

Systematic reviews should include enantiomer-specific subanalyses, focusing on parameters like Cmax and AUC. For example, Alvimopan’s (S)-enantiomer exhibits 30% higher bioavailability in fasted states, necessitating stratification by administration conditions. PRISMA guidelines recommend extracting enantiomer data from RCTs and pooling results using random-effects models to address heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.